2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Description
2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including nitro, oxo, amino, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-chloroanilino)-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c25-18-9-11-19(12-10-18)26-21(14-22(28)16-5-2-1-3-6-16)24(30)33-15-23(29)17-7-4-8-20(13-17)27(31)32/h1-13,21,26H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCDKCAXZHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2-(3-nitrophenyl)-2-oxoethyl moiety: This can be achieved through the nitration of a suitable phenyl precursor followed by oxidation to introduce the oxo group.
Coupling with 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate: This step often involves amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Reduction of nitro group: 2-(3-aminophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reduction of oxo groups: Corresponding alcohol derivatives
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s structural features suggest potential biological activities, such as enzyme inhibition or receptor binding. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties through in vitro and in vivo studies.
Medicine
Given its potential biological activities, this compound might be investigated as a lead compound in drug discovery programs. Its derivatives could be optimized for improved efficacy and reduced toxicity.
Industry
In material science, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and oxo groups could participate in redox reactions, while the aromatic rings might engage in π-π stacking or hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
- 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate
- 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
Uniqueness
The presence of the 4-chlorophenyl group in 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. The chlorine atom can influence the compound’s electronic properties and steric interactions, leading to unique behavior in chemical reactions and biological assays.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
